

Piperidylthiambutene IUPAC name and chemical formula

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An In-depth Technical Guide to Piperidylthiambutene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic opioid **Piperidylthiambutene**, also known as Piperidinohton. It covers its chemical identity,
pharmacological properties, and detailed experimental protocols for its synthesis, analysis, and
functional characterization. This document is intended to serve as a core resource for
professionals in the fields of pharmacology, forensic science, and drug development.

Chemical Identity

Piperidylthiambutene is a synthetic opioid belonging to the thiambutene class of analgesics. It is structurally distinct from fentanyl and its analogues.

- IUPAC Name: Two systematic names are found in the literature for this compound: 1-[4,4-Di(thiophen-2-yl)but-3-en-2-yl]piperidine is commonly cited[1], while 1-[1-methyl-3,3-bis(2-thienyl)allyl]piperidine is also used. Both names describe the same chemical structure, with the former being a more modern and preferred IUPAC name according to current nomenclature rules.
- Chemical Formula: C17H21NS2[1]



Molecular Weight: 303.49 g/mol [2]

CAS Number: 54160-31-5 (free base)[1]

• Stereochemistry: The compound is typically encountered as a racemic mixture[2].

Physicochemical and Pharmacological Data

Piperidylthiambutene has been characterized through various analytical and pharmacological studies. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties

Property	Value	Source	
Melting Point	188 to 189 °C (370 to 372 °F)	[1]	
Solubility (Hydrochloride Salt)			
DMF	30 mg/mL	Cayman Chemical	
DMSO	30 mg/mL	Cayman Chemical	
Ethanol	30 mg/mL	Cayman Chemical	
PBS (pH 7.2)	10 mg/mL	Cayman Chemical	

Table 2: In Vitro Pharmacological Data at the Human μ-Opioid Receptor (MOR)



Assay	Parameter	Value	Reference Compound
mini-G _i Recruitment	EC50	11.4 nM (95% CI: 7.9– 16.5)	Hydromorphone (EC₅o = 25.1 nM)
Emax	>260%	Hydromorphone (E _{max} = 100%)	
β-arrestin2 Recruitment	EC50	35.8 nM (95% CI: 23.9–53.6)	Hydromorphone (EC₅₀ = 73.0 nM)
Emax	158% (95% CI: 147– 169)	Hydromorphone (E _{max} = 100%)	

Data sourced from Vandeputte et al. (2020)[3]. The study indicates **Piperidylthiambutene** is a potent and high-efficacy agonist at the μ -opioid receptor, activating both G-protein and β -arrestin2 pathways without significant bias[3][4]. Another study noted it showed lower affinity and potency than the reference agonist DAMGO in rat brain membranes and CHO-MOR cells[5]. In animal models, its analgesic potency is reported to be similar to that of morphine[1].

Experimental Protocols

This section details the methodologies for the synthesis, analytical identification, and pharmacological evaluation of **Piperidylthiambutene**.

Synthesis Protocol

The synthesis of **Piperidylthiambutene** can be achieved via a patented method involving a Grignard reaction followed by dehydration[1].

Principle: The core of the synthesis involves the formation of a tertiary alcohol by reacting an ester with a Grignard reagent, followed by elimination of water to form the characteristic double bond of the thiambutene structure.

Reagents:

3-Piperidinobutyric acid ethyl ester



- 2-Bromothiophene
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

Methodology:

- Grignard Reagent Formation: Prepare 2-thienylmagnesium bromide by reacting 2-bromothiophene with magnesium turnings in an anhydrous ether solvent under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reaction: Add 3-piperidinobutyric acid ethyl ester dropwise to the freshly prepared
 Grignard reagent (using at least 2 equivalents of the Grignard reagent). The reaction mixture
 is typically stirred at room temperature or under reflux to ensure complete reaction, forming a
 tertiary alcohol intermediate.
- Hydrolysis: Quench the reaction by carefully adding an aqueous solution of a weak acid (e.g., ammonium chloride) to hydrolyze the magnesium alkoxide salt and dissolve the magnesium salts.
- Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
- Dehydration: Dissolve the crude tertiary alcohol in a suitable solvent (e.g., toluene, benzene)
 and add a catalytic amount of a strong acid. Heat the mixture under reflux, often with a
 Dean-Stark apparatus to remove the water formed during the reaction, driving the
 equilibrium towards the alkene product.
- Purification: After the reaction is complete, neutralize the acid catalyst, wash the organic layer, dry, and concentrate. Purify the crude **Piperidylthiambutene** product using a suitable technique such as column chromatography or recrystallization to yield the final product.

Analytical Identification Protocols

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The identification of **Piperidylthiambutene** in seized materials or biological samples is typically performed using chromatographic techniques coupled with mass spectrometry.

- A. Gas Chromatography-Mass Spectrometry (GC-MS)
- Sample Preparation: Perform an acid/base extraction on the sample material to isolate the analyte.
- Instrumentation: Agilent 5975 Series GC/MSD System or equivalent.
- Column: Zebron™ Inferno™ ZB-35HT (15 m x 250 μm x 0.25 μm) or similar mid-polarity column.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Injection: 1 μL, splitless injection at 265 °C.
- Oven Program: Initial temperature of 60 °C for 0.5 min, then ramp at 35 °C/min to 340 °C and hold for 6.5 min.
- MS Parameters:

Transfer Line: 300 °C

MS Source: 230 °C

MS Quad: 150 °C

Mass Scan Range: 40-550 m/z

- Identification: Compare the retention time (reported as ~6.48 min under these conditions) and mass spectrum against a certified reference standard[6].
- B. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
- Sample Preparation: Dilute an acid/base extract of the sample 1:100 in the mobile phase.



- Instrumentation: Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system or equivalent.
- Column: Phenomenex® Kinetex C18 (50 mm x 3.0 mm, 2.6 μm).
- Mobile Phase:
 - A: 10 mM Ammonium formate, pH 3.0
 - B: Acetonitrile
- Gradient: Start at 95% A, decrease to 5% A over 13 minutes, then return to 95% A at 15.5 minutes.
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10 μL.
- QTOF Parameters:
 - TOF MS Scan Range: 100-510 Da.
- Identification: Confirm the presence of the analyte by comparing the retention time and the accurate mass measurement of the protonated molecular ion ([M+H]+) with a certified reference standard[6].

Pharmacological Assay Protocols

A. [35S]GTPyS Binding Assay (G-Protein Activation)

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.

- Materials:
 - \circ Cell membranes expressing the human μ -opioid receptor (e.g., from CHO or HEK293 cells).



- o Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
- GDP (Guanosine diphosphate).
- [35S]GTPyS (radioligand).
- **Piperidylthiambutene** and reference agonists (e.g., DAMGO).
- Unlabeled GTPyS for non-specific binding determination.
- 96-well filter plates and scintillation cocktail.
- · Methodology:
 - Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of Piperidylthiambutene or a reference agonist, and cell membranes (typically 10-20 µg protein/well).
 - \circ Pre-incubation: Add GDP to a final concentration of ~30 μ M and pre-incubate the plate for 15-30 minutes at 30°C.
 - Reaction Initiation: Add [35S]GTPγS to a final concentration of ~0.1 nM to all wells to start the reaction.
 - Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
 - Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
 - Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.
 - Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ and E_{max} values[6][7][8].
- B. β-Arrestin2 Recruitment Assay



This assay measures the recruitment of β-arrestin2 to an activated GPCR, a key event in receptor desensitization and G protein-independent signaling. Enzyme Fragment Complementation (EFC) is a common technology for this assay.

Materials:

- \circ Cells stably co-expressing the human μ -opioid receptor fused to a small enzyme fragment and β -arrestin2 fused to a larger, complementing enzyme fragment (e.g., PathHunter® cells).
- Cell culture medium and 96- or 384-well plates.
- Piperidylthiambutene and reference agonists.
- Detection reagents containing the enzyme substrate.

Methodology:

- Cell Plating: Seed the engineered cells into a white, clear-bottom microplate and incubate overnight.
- Compound Addition: Prepare serial dilutions of Piperidylthiambutene and reference agonists and add them to the respective wells.
- Incubation: Incubate the plate for 60-90 minutes at 37°C.
- Detection: Add the detection reagent, which contains the chemiluminescent substrate, to each well. Incubate at room temperature for approximately 60 minutes.
- Measurement: Read the chemiluminescent signal using a plate reader.
- Data Analysis: Normalize the data to a reference agonist (e.g., DAMGO or hydromorphone). Plot the signal against the logarithm of the agonist concentration and fit the data to determine EC₅₀ and E_{max} values[9][10][11].

C. In Vivo Analgesia Assay (Tail-Flick Test)



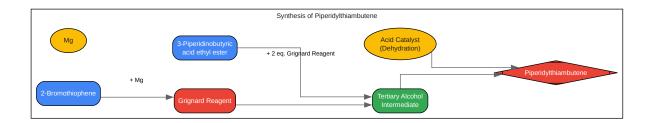
The tail-flick test is a standard method to assess the analgesic properties of compounds in rodents by measuring the latency to a thermal stimulus.

- Subjects: Male Sprague-Dawley rats or CD-1 mice.
- Apparatus: Tail-flick analgesia meter with a radiant heat source or a temperature-controlled water bath (52°C).
- Methodology:
 - Acclimation: Acclimate the animals to the restraining device before testing.
 - Baseline Latency: Measure the baseline tail-flick latency by applying the heat source to a specific portion of the animal's tail. The time taken for the animal to flick its tail out of the heat path is recorded. A cut-off time (e.g., 10-12 seconds) is used to prevent tissue damage. Repeat this measurement 2-3 times to get a stable baseline.
 - Drug Administration: Administer **Piperidylthiambutene** or a control vehicle via a specified route (e.g., intravenous, intraperitoneal).
 - Post-treatment Latency: Measure the tail-flick latency at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
 - Data Analysis: Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time Baseline latency)] x 100. This allows for the determination of the compound's potency (ED₅₀), peak effect, and duration of action[12][13][14].

Visualizations

The following diagrams illustrate key pathways and workflows related to **Piperidylthiambutene**.

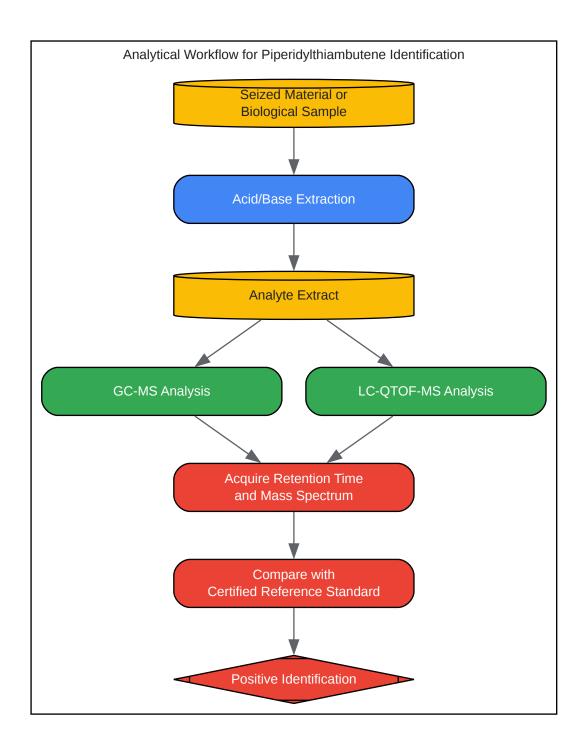




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Caption: A logical diagram illustrating the key steps in the synthesis of **Piperidylthiambutene**.

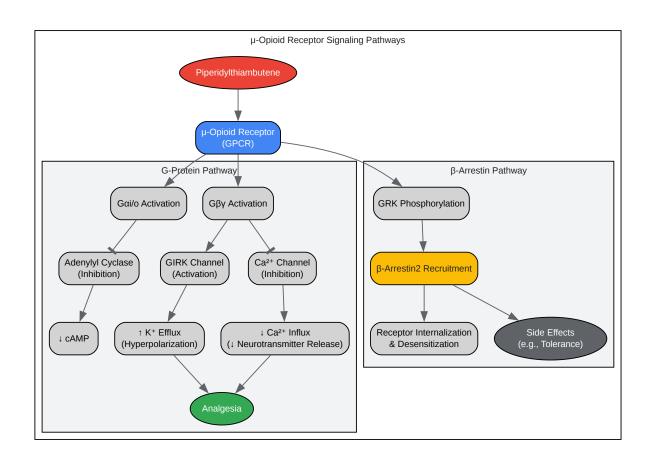




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Caption: Experimental workflow for the identification of **Piperidylthiambutene** in a sample.





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